![molecular formula C15H12N4O2S B2477204 N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1797903-90-2](/img/structure/B2477204.png)
N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
Thiazole derivatives, such as N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, have been synthesized and investigated for their anticancer activity . These compounds have shown significant anticancer activity, particularly those carrying 5-chloro and 5-methylbenzimidazole groups .
Synthesis Analysis
While specific synthesis information for your compound was not found, similar compounds have been synthesized and their structures confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .Molecular Structure Analysis
The molecular structures of similar synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
- Results : Compounds carrying 5-chloro and 5-methylbenzimidazole groups (e.g., 6f and 6g) exhibited significant anticancer activity. They also directed tumor cells toward apoptotic pathways .
- Molecular Structures : Confirming the structures of these derivatives is crucial for understanding their antimicrobial effects .
Anticancer Activity
Antimicrobial Potential
Cytotoxicity and Antitumor Effects
Future Directions
The limitations of current anticancer drugs highlight the need for the discovery of new anticancer agents . Thiazoles represent a class of heterocyclic compounds of great importance in anticancer drug research . Future research could focus on the synthesis and evaluation of similar compounds for their potential anticancer activity.
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9-16-13(8-22-9)10-4-2-3-5-11(10)17-15(21)12-6-7-14(20)19-18-12/h2-8H,1H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPINUFUGFLETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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